Product packaging for ADB-PINACA isomer 1(Cat. No.:)

ADB-PINACA isomer 1

Cat. No.: B1163680
M. Wt: 344.5
InChI Key: WLFSZTSBEOZUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-PINACA Isomer 1 is a synthetic cannabinoid receptor agonist (SCRA) from the indazole-3-carboxamide family, provided for scientific investigation into cannabinoid receptor pharmacology and metabolism. As a research chemical, its primary value lies in in-vitro studies aimed at understanding the structure-activity relationships (SAR) of SCRAs, their potent activation of G-protein coupled CB1 and CB2 receptors, and the associated signaling pathways . Synthetic cannabinoids like ADB-PINACA and its analogs are among the most potent SCRAs identified and are frequently subject to pharmacological and metabolic studies due to their prevalence in the illicit drug market and involvement in intoxication cases . A key research application involves using human hepatocyte models and high-resolution mass spectrometry to study the metabolic fate of these compounds and distinguish between the intake of different analogs, such as ADB-PINACA and its fluorinated counterpart 5F-ADB-PINACA . Major metabolic reactions for this class of compounds include pentyl hydroxylation and hydroxylation followed by oxidation to ketone formations . Researchers utilize this compound and its isomers in chiral separation and enantiospecific synthesis studies, which have demonstrated that the (S)-enantiomer is the predominant and more potent form found in seized materials and is responsible for enhanced CB receptor potency . This product is intended for forensic analysis, toxicological research, and advanced biochemical studies for research use only . It is not for diagnostic or therapeutic use, nor for human consumption . Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5

InChI

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-15-11-8-7-10-14(15)16(22-23)17(24)21-19(4,13(2)3)18(20)25/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H2,20,25)(H,21,24)

InChI Key

WLFSZTSBEOZUTQ-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)(C)C(C)C)C1=NN(CCCCC)C2=C1C=CC=C2

Synonyms

N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

Origin of Product

United States

Advanced Structural Characterization and Isomerism of Adb Pinaca Isomer 1

Isomeric Relationships and Regioisomerism within the ADB-PINACA Series

Isomerism is a fundamental concept in the study of synthetic cannabinoids, as small changes in molecular structure can lead to different chemical properties and receptor interactions. The ADB-PINACA series showcases several types of isomerism, most notably regioisomerism and positional isomerism.

ADB-PINACA, the parent compound, is chemically defined as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indazole-3-carboxamide. caymanchem.com Its isomers are compounds that share the same molecular formula (C₁₉H₂₈N₄O₂) and molecular weight (344.50 g/mol ) but differ in the arrangement of atoms. lgcstandards.comcaymanchem.com ADB-PINACA isomer 1 is a regioisomer of ADB-PINACA, identified as N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. caymanchem.comswgdrug.orglgcstandards.com The key structural difference lies in the amide side chain (the "head group"), as detailed in Table 1.

Regioisomerism is particularly relevant for indazole-based synthetic cannabinoids. During synthesis, alkylation of the indazole core can occur at either the N1 or N2 position of the indazole ring. This can lead to the formation of 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers. capes.gov.brnih.govresearchgate.net These 2-alkyl-2H-indazole variants are often considered manufacturing impurities that may arise from incomplete purification during clandestine synthesis. capes.gov.brnih.gov While ADB-PINACA and its officially designated isomers are N1-pentyl indazole derivatives, the potential for N2-pentyl regioisomers to exist as byproducts is a critical consideration for forensic chemists. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for differentiating between these regioisomers based on distinct fragmentation patterns. capes.gov.brresearchgate.net

Table 1: Comparison of ADB-PINACA and its Isomers
Compound NameIUPAC NameMolecular FormulaStructural Difference from ADB-PINACA
ADB-PINACAN-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamideC₁₉H₂₈N₄O₂Reference compound with a tert-leucinamide moiety. caymanchem.comswgdrug.org
This compoundN-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamideC₁₉H₂₈N₄O₂Isomer with a 2,3-dimethyl-valinamide moiety. caymanchem.comswgdrug.org
ADB-PINACA isomer 2N-((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamideC₁₉H₂₈N₄O₂Isomer with an isoleucinamide moiety. swgdrug.orgcaymanchem.com
ADB-PINACA isomer 4N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamideC₁₉H₂₈N₄O₂Isomer with a valinamide (B3267577) moiety. vulcanchem.com

Stereochemical Aspects and Enantiomeric Forms of Related Indazole Carboxamides

Many indazole-3-carboxamide synthetic cannabinoids, including the isomers of ADB-PINACA, possess one or more chiral centers. nih.govfrontiersin.org This gives rise to stereoisomers, specifically enantiomers ((R) and (S) forms), which are non-superimposable mirror images. The stereochemistry is typically located in the amino acid-derived side chain attached to the indazole core. nih.govdrugsandalcohol.ie For instance, this compound has a chiral carbon at the C2 position of its 2,3-dimethyl-1-oxobutan-2-yl group. swgdrug.org

The stereochemical configuration can have a profound impact on the pharmacological activity of these compounds. In studies of related indazole carboxamides, such as AB-FUBINACA, 5F-MDMB-PINACA, and AB-CHMINACA, the (S)-enantiomer consistently demonstrates significantly higher potency at the CB1 and CB2 receptors compared to its (R)-enantiomer counterpart. nih.govresearchgate.net This enhanced activity of the (S)-form is often substantial, with potency ratios (S/R) ranging from five-fold to over 3,000-fold for certain compounds. researchgate.net

Clandestine synthesis often utilizes readily available chiral precursors, such as L-amino acids (e.g., L-tert-leucine, L-valine), which naturally lead to the formation of the more potent (S)-enantiomer. frontiersin.orgugent.be The analysis of seized materials has confirmed that the (S)-enantiomer is predominantly found in illicit products. nih.govresearchgate.net The differentiation and quantification of enantiomers require specialized analytical techniques, primarily chiral high-performance liquid chromatography (HPLC), often coupled with mass spectrometry. nih.govresearchgate.net Specific chiral stationary phases, such as amylose (B160209) or cellulose-based columns, are effective for resolving these enantiomeric pairs. nih.govresearchgate.net

Table 2: Stereochemical Properties of Selected Indazole-3-Carboxamides
CompoundChiral Center LocationObserved Predominant EnantiomerGeneral Finding on Enantiomeric Potency
5F-MDMB-PINACAtert-leucinate moiety(S)(S)-enantiomer is ~70 times more potent at CB1 than the (R)-enantiomer. nih.gov
AB-CHMINACAvalinamide moiety(S)(S)-enantiomer shows enhanced potency over the (R)-enantiomer. nih.gov
AMB-FUBINACAvalinate methyl ester moiety(S)(S)-enantiomer has greater affinity for both CB1 and CB2 receptors. researchgate.net
MDMB-4en-PINACAmethyl 3,3-dimethylbutanoate (B8739618) moiety(S)Contains a stereogenic center, with the (S)-stereoisomer shown to be a potent CB1 agonist. drugsandalcohol.ie

Theoretical Structural Elucidation and Conformational Analysis of this compound

The definitive identification of novel synthetic cannabinoids like this compound relies on a combination of advanced analytical techniques and theoretical structural analysis. Due to the existence of numerous isomers with identical mass, simple mass spectrometry is often insufficient for unequivocal identification. ucsf.edud-nb.info

Structural elucidation heavily depends on a combination of gas chromatography for separation and mass spectrometry (GC-MS) for fragmentation analysis, alongside high-resolution mass spectrometry (HRMS) for determining precise mass and molecular formula. ucsf.edumdpi.comoup.com Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information but requires a larger quantity of pure material. mdpi.comfrontiersin.org The electron ionization (EI) mass spectra of ADB-PINACA and its isomers show subtle but consistent differences in their fragmentation patterns, which can be used for differentiation. swgdrug.org For example, the relative abundances of key fragment ions can serve as diagnostic markers to distinguish between the isomers, as shown in Table 3.

Theoretical analysis plays a crucial role in complementing experimental data. Computational tools can predict fragmentation patterns, which are then compared with experimental spectra to confirm a proposed structure. mdpi.com Furthermore, conformational analysis helps in understanding how the three-dimensional shape of a molecule influences its interaction with cannabinoid receptors. The binding affinity and efficacy of a synthetic cannabinoid are dictated by its ability to adopt a specific conformation within the receptor's binding pocket. biorxiv.org Studies on the crystal structure of the CB1 receptor co-crystallized with related synthetic cannabinoids have revealed that specific hydrophobic interactions are essential for receptor activation. biorxiv.org It is theorized that the different arrangements of alkyl groups in the side chains of ADB-PINACA isomers would alter these hydrophobic contacts, leading to variations in their pharmacological profiles. biorxiv.org Advanced techniques like high-resolution ion mobility spectrometry (HRIM-MS) are also being employed to separate and characterize isomers based on their shape and collision cross-section (CCS), providing another dimension to conformational assessment. acs.org

Table 3: Key Mass Spectrometry Fragments (m/z) for Differentiation of ADB-PINACA Isomers (GC-EI-MS)
Compound NameKey Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Key Fragment Ion 3 (m/z)Base Peak (m/z)
ADB-PINACA14521525843
This compound14523025843
ADB-PINACA isomer 214523025843
ADB-PINACA isomer 414521625843
Data sourced from SWGDRUG library GC/MS data. swgdrug.org The base peak at m/z 43 is common across many related structures and is not a primary differentiating ion. Differentiation relies on the presence and relative abundance of other, more structurally informative fragments.

Synthetic Chemistry and Precursor Analysis

General Synthetic Methodologies for Indazole Carboxamides Relevant to ADB-PINACA Isomer 1

The synthesis of indazole carboxamides such as ADB-PINACA and its isomers typically follows a convergent synthetic strategy. A common and established method is the amidation reaction, which involves coupling an activated indazole carboxylic acid derivative with an appropriate amino acid amide or ester. unodc.orgderpharmachemica.com

The general pathway can be broken down into several key stages:

Formation of the Indazole Core: The synthesis often begins with the construction of the 1H-indazole-3-carboxylic acid scaffold. Various methods exist for creating this core structure, sometimes starting from precursors like o-toluidines or phenylhydrazines. derpharmachemica.com A frequently used laboratory method involves the protection of the indazole nitrogen, followed by lithiation and carboxylation using carbon dioxide to introduce the carboxylic acid group at the 3-position. derpharmachemica.com

Alkylation of the Indazole Nitrogen: The N-pentyl group characteristic of ADB-PINACA is introduced by alkylating the nitrogen at the 1-position of the indazole ring. This is typically achieved by reacting the indazole-3-carboxylic acid ester (e.g., methyl 1H-indazole-3-carboxylate) with a pentyl halide, such as 1-bromopentane, in the presence of a base like potassium tert-butoxide. unodc.org

Amide Coupling: The final and crucial step is the formation of the amide bond. The alkylated indazole-3-carboxylic acid is activated and then reacted with the desired amino acid derivative. For ADB-PINACA, this is L-tert-leucinamide. unodc.org For this compound, a different amino acid regioisomer, specifically N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl), is utilized. caymanchem.com Common coupling reagents used to facilitate this reaction include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or other similar activating agents. derpharmachemica.comnih.gov

An alternative approach involves building the molecule in a different sequence, for instance, by first coupling the unalkylated 1H-indazole-3-carboxylic acid with the amino acid and then performing the N-alkylation as a final step. unina.it The choice of route can depend on the availability of precursors and the desired scale of the synthesis. unina.itgoogle.com

Characterization of Key Precursor Compounds Utilized in Synthesis

The identity and purity of precursor compounds are critical for the successful synthesis of the target molecule. Forensic and research laboratories rely on a suite of analytical techniques to characterize these key starting materials.

Key precursors for the synthesis of ADB-PINACA and its isomers include:

1H-Indazole-3-carboxylic acid or its esters (e.g., Methyl 1H-indazole-3-carboxylate): This is the core heterocyclic component. drugsandalcohol.ie

A pentylating agent (e.g., 1-bromopentane): This reagent adds the N-pentyl "tail" to the indazole ring. drugsandalcohol.ie

An amino acid derivative: For ADB-PINACA, this is L-tert-leucinamide or its corresponding ester. unodc.orgnih.gov For this compound, the precursor is the amine corresponding to its unique side chain, N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl). caymanchem.com

The characterization of these precursors is typically accomplished using the following methods:

Analytical TechniquePurpose in Precursor Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are used to confirm the identity of the precursor compounds. nih.govdntb.gov.uanih.gov
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the precursors. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also helps to assess purity. nih.govnih.govresearchgate.net
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., carboxylic acids, esters, amines), confirming the basic structural components of the precursors.

The enantiomeric purity of the amino acid precursor is particularly important as it determines the stereochemistry of the final product. nih.gov Chiral chromatography techniques are often employed to separate and quantify the enantiomers (S- and R- forms) of the amino acid precursors. nih.gov

Implications of Clandestine Synthesis Routes on Isomeric Purity and Byproduct Formation

The conditions under which synthetic cannabinoids are produced in clandestine laboratories are often suboptimal, leading to significant implications for the purity and composition of the final product. researchgate.net Unlike regulated pharmaceutical manufacturing, illicit production frequently lacks precise control over reaction conditions and purification processes. dntb.gov.ua

Isomeric Impurities: A major issue in the synthesis of indazole-based cannabinoids is the formation of regioisomers. During the N-alkylation step, the pentyl group can attach to the N1 or N2 position of the indazole ring. While the desired product (like ADB-PINACA) is the 1-alkyl-1H-indazole isomer, the reaction can also yield the 2-alkyl-2H-indazole regioisomer as a significant byproduct. researchgate.netcapes.gov.brnih.gov

Formation: The ratio of N1 to N2 isomers can be influenced by the specific reagents, solvents, and reaction conditions used. unodc.org

Consequences: Improper or incomplete purification can result in a final product contaminated with these 2H-indazole regioisomers. dntb.gov.uaresearchgate.net Studies have shown that these regioisomers can also possess biological activity, although often lower than the primary isomer. nih.gov Their presence complicates the toxicological profile of the illicit product.

Byproduct Formation: Besides isomeric impurities, clandestine synthesis can result in a variety of other byproducts. These can include:

Unreacted Precursors: Inefficient reactions or purification can leave significant amounts of starting materials, such as the indazole carboxylic acid or the amino acid derivative, in the final product. researchgate.net

Side-Reaction Products: The use of harsh or non-specific reagents can lead to undesired side reactions, creating a complex mixture of related substances.

Solvent and Reagent Residues: Residual solvents, heavy metals from catalysts, and other potentially toxic chemicals used during the synthesis may contaminate the product. drugsandalcohol.ie

The analysis of seized samples often reveals low purity, with chromatographic analysis showing multiple peaks corresponding to isomers and byproducts. researchgate.net The differentiation of these closely related compounds, such as ADB-PINACA from its positional isomers, is a critical task for forensic laboratories and often requires advanced analytical techniques like tandem mass spectrometry (MS/MS) to distinguish them based on their unique fragmentation patterns. nih.govswgdrug.org


Sophisticated Analytical Methodologies for Detection and Differentiation

Advanced Chromatographic Techniques for Isomer Separation

Chromatographic techniques are fundamental in the analysis of complex mixtures, and their advanced applications are indispensable for the separation of synthetic cannabinoid isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis. For ADB-PINACA isomer 1, GC-MS provides characteristic fragmentation patterns that aid in its identification. The electron ionization (EI) mass spectrum of this compound exhibits major ions that, while similar to its parent compound and other isomers, can be differentiated based on their relative intensities and the presence of specific fragment ions under controlled chromatographic conditions. unodc.orgswgdrug.org

One documented GC-MS method utilizes a high-performance capillary column, such as a 100% dimethylpolysiloxane column, to achieve chromatographic separation. policija.si The method specifies a temperature program designed to resolve closely eluting isomers. For instance, a typical program might start at 170°C, ramp up to 293°C, and then further increase to 325°C to ensure the elution and separation of all relevant compounds. policija.si The retention time for this compound under specific locked conditions has been reported as 11.33 minutes. policija.si

The differentiation of ADB-PINACA isomers, including isomer 1, via GC-MS is based on subtle differences in their mass spectra. While all isomers share the same nominal mass of 344 Da, their fragmentation patterns under EI can vary. swgdrug.org

Table 1: GC-MS Data for this compound

Parameter Value
Synonym N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
Molecular Formula C19H28N4O2
Nominal Mass 344 Da
Monoisotopic Mass 344.2212 Da

| GC Retention Time | 11.33 min (under specific locked conditions) policija.si |

This interactive table summarizes key GC-MS parameters for this compound.

Liquid chromatography (LC) offers a powerful alternative to GC, particularly for thermally labile or less volatile compounds. When coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) MS, it provides exceptional sensitivity and specificity for the analysis of synthetic cannabinoids.

LC-HRMS methods have been successfully developed for the simultaneous detection of numerous synthetic cannabinoids, including ADB-PINACA and its isomers. mdpi.com These methods often employ reversed-phase chromatography with a gradient elution to achieve separation. One study detailed a 13-minute chromatographic run capable of separating 130 natural and synthetic cannabinoids. mdpi.comresearchgate.net

A significant challenge in the analysis of ADB-PINACA isomers is their identical mass and often similar fragmentation patterns. However, LC-MS/MS can sometimes resolve these issues. In one validated method, while ADB-PINACA and three of its other isomers showed unresolved chromatographic peaks and the same MRM transitions, this compound was successfully separated with a distinct retention time of 5.42 minutes. mdpi.com This highlights the capability of specific LC methods to differentiate this particular isomer.

The use of HRMS analyzers like QTOF allows for the determination of the accurate mass of the protonated molecule, which for this compound is 345.335 m/z. rsc.orgoup.com This high mass accuracy is critical for confirming the elemental composition and distinguishing the target analyte from other co-eluting substances with similar nominal masses. who.inteuropa.eu

Many synthetic cannabinoids, including those related to ADB-PINACA, possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities. Therefore, the ability to separate and identify the specific enantiomer present in a sample is of significant interest.

Chiral chromatography, using specialized chiral stationary phases (CSPs), is the primary technique for enantiomeric resolution. For carboxamide-type synthetic cannabinoids, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. researchgate.netnih.gov For instance, a Lux® Amylose-1 column has shown high selectivity for synthetic cannabinoids with a terminal methyl ester, while a Lux® i-Cellulose-5 column is more suitable for those with a terminal amide moiety. nih.govnih.gov

Optimized isocratic separation methods using these columns have achieved excellent resolution values (Rs) of ≥ 1.99 for related compounds. nih.govnih.gov The separation is typically performed using high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (chiral HPLC-PDA-QToF-MS/MS). nih.govresearchgate.net This setup not only separates the enantiomers but also provides structural information for their confident identification. Studies on related synthetic cannabinoids have often found that the (S)-enantiomer is the predominant form found in seized materials. researchgate.netnih.gov

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS, LC-QTOF-MS/MS) Approaches

Advanced Spectroscopic Characterization

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure, which is essential for unambiguous identification.

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) spectroscopy, provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Attenuated total reflectance (ATR) is a common sampling technique for FTIR that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.govnih.govrsc.org

The FTIR-ATR spectrum of this compound, when measured directly, provides a unique pattern of absorption bands that can be used for its identification. policija.si This technique is particularly useful for rapid screening of suspected materials. researchgate.net For more complex mixtures, coupling gas chromatography with infrared detection (GC-IR) can provide separated IR spectra for each component, further enhancing identification capabilities. policija.si

The development of spectral libraries is crucial for the application of FTIR in forensic science. rsc.org By comparing the spectrum of an unknown sample to a library of reference spectra, a rapid and reliable identification can be made. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of each atom (primarily hydrogen and carbon) within a molecule, allowing for the unambiguous determination of its structure, including the specific arrangement of atoms in isomers. rsc.orgmmu.ac.uk

Both 1H and 13C NMR spectra are used to characterize ADB-PINACA and its isomers. researchgate.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the connectivity between different atoms in the molecule, confirming the precise isomeric form. mmu.ac.uk For instance, NMR can definitively distinguish between positional isomers by identifying which atoms are bonded to each other.

While NMR is a powerful tool for structural confirmation of reference materials, its application to the routine analysis of seized samples can be limited by its lower sensitivity compared to mass spectrometry and the potential for interference from other substances in the sample matrix. mmu.ac.uk Nevertheless, for the initial characterization and certification of analytical standards for compounds like this compound, NMR is indispensable. rsc.orgnih.gov

Vibrational Spectroscopy (e.g., FTIR-ATR, GC-IR) for Structural Fingerprinting

Development and Validation of Analytical Reference Standards for Isomers

The accurate identification of synthetic cannabinoid isomers is critically dependent on the availability of well-characterized analytical reference standards. These standards are essential for the validation of analytical methods and for ensuring the reliability of forensic laboratory results.

The process of developing and validating reference standards for isomers such as this compound involves several key steps. Initially, the target isomer must be synthesized with a high degree of purity. nih.gov Companies specializing in the production of reference standards, such as Cayman Chemical, synthesize and supply these materials to licensed laboratories and research institutions. caymanchem.combertin-bioreagent.comcaymanchem.com

Once synthesized, the chemical structure of the reference material must be unequivocally confirmed. A variety of analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional ¹H and ¹³C NMR as well as two-dimensional experiments like COSY and NOESY, is a powerful tool for structural elucidation. unodc.orgrsc.org Infrared (IR) spectroscopy can also aid in the differentiation of isomers through small variations in the fingerprint region of their spectra. unodc.org

Following structural confirmation, the purity of the reference standard is determined. This is often accomplished using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nist.govcfsre.org The validation process also involves establishing the stability of the reference material under specified storage conditions to ensure its integrity over time. caymanchem.com

The development of certified reference materials (CRMs) represents the highest level of quality assurance. CRMs are produced by accredited bodies and come with a certificate that provides information on the compound's identity, purity, and uncertainty of the certified value.

A study on the differentiation of synthetic cannabinoid isomers, including those of AB-PINACA, highlighted the capabilities of various analytical techniques. While GC-MS had limitations in distinguishing some isomers with very similar mass spectra, GC-IRD and particularly NMR were more effective. nih.gov This underscores the importance of a multi-technique approach in the validation of reference standards.

Challenges in Isomeric Discrimination in Complex Matrices

The analysis of synthetic cannabinoids and their isomers in complex biological and seized material matrices presents significant challenges for forensic and analytical laboratories. These challenges stem from the structural similarity of the isomers and the presence of interfering substances in the matrix.

One of the primary difficulties is the co-elution of isomers in chromatographic separations. researchgate.net In techniques like GC-MS and LC-MS, isomers with similar physicochemical properties may have very close or indistinguishable retention times. nist.gov For instance, a study developing an LC-MS/MS method for 130 cannabinoids found that while this compound could be separated, ADB-PINACA and its other isomers (2, 3, and 4) had unresolved chromatographic peaks. mdpi.comresearchgate.net This makes it difficult to definitively identify and quantify a specific isomer.

Mass spectrometry, a cornerstone of forensic drug analysis, also faces limitations. Structurally similar isomers often produce nearly identical mass spectra, making differentiation based on fragmentation patterns alone challenging. nih.govnist.gov While techniques like tandem mass spectrometry (MS/MS) can provide additional structural information, it may not always be sufficient for unambiguous identification of positional isomers. nih.gov

The matrix itself can introduce significant interference. In seized herbal products, the complex mixture of plant material and other cutting agents can mask the presence of the target analyte. unodc.org Similarly, in biological samples such as blood, urine, or oral fluid, endogenous compounds can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net This can lead to ion suppression or enhancement in LC-MS analysis, affecting the accuracy of quantification.

To overcome these challenges, researchers are exploring advanced analytical strategies. Two-dimensional liquid chromatography (2D-LC) has shown promise in separating complex mixtures of NPS, including isomeric and structurally related synthetic cannabinoids. researchgate.net High-resolution mass spectrometry (HRMS) offers greater mass accuracy, aiding in the identification of compounds and their metabolites. nih.gov Furthermore, the development of specific extraction and clean-up procedures is crucial to minimize matrix effects and improve the sensitivity and selectivity of the analytical method. ojp.gov

The continuous evolution of synthetic cannabinoids, with slight structural modifications aimed at circumventing drug legislation, further complicates their analysis. nih.gov This necessitates a proactive approach from the forensic science community, including the rapid development of analytical methods for new isomers and the sharing of analytical data and reference standards.

In Vitro Pharmacological Investigations of Cannabinoid Receptor Interactions

Quantitative Receptor Binding Affinity Studies at Cannabinoid Type 1 (CB1) and Type 2 (CB2) Receptors

Quantitative binding affinity studies are crucial for characterizing the interaction of a ligand with its receptor. For ADB-PINACA isomer 1 and its related compounds, these studies typically involve radioligand competition experiments to determine the inhibition constant (Ki).

Data from various studies on related synthetic cannabinoids indicate that subtle structural modifications can significantly impact receptor affinity. For instance, in a study of side-chain modified synthetic cannabinoid receptor agonists (SCRAs), binding affinities varied widely, with Ki values ranging from 0.32 to over 10,000 nM. acs.orgnih.gov Specifically, the affinity at the CB1 receptor is influenced by the heterocyclic core (indazole > indole (B1671886) > 7-azaindole) and the amino acid side chain (tert-butyl > iso-propyl > iso-butyl > benzyl (B1604629) > ethyl > methyl > hydrogen). acs.orgnih.gov

Table 1: Comparative Binding Affinities (Ki) of Related Synthetic Cannabinoids

Compound CB1 Ki (nM) CB2 Ki (nM) Source
5F-ADB-PINACA 1.43 0.694 nih.gov
MDMB-4en-PINACA 0.28 Not Reported wikipedia.org
5F-AB-PINACA Not Reported Not Reported acs.orgnih.gov
PX-1 Not Reported Not Reported acs.orgnih.gov
PX-2 127 17.4 nih.gov
NNL-1 Not Reported Not Reported acs.orgnih.gov

Functional Characterization of Agonist Efficacy at Cannabinoid Receptors

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., its ability to elicit a biological response. Common methods include measuring the inhibition of cyclic AMP (cAMP) and the recruitment of β-arrestin.

Studies on related synthetic cannabinoids demonstrate that most are full agonists at both CB1 and CB2 receptors, often with high efficacy. nih.govfrontiersin.org For example, MDMB-4en-PINACA acts as a potent, full agonist at the CB1 receptor. drugsandalcohol.ie The functional activity of these compounds can vary significantly, with EC50 values (the concentration required to produce 50% of the maximum effect) ranging from 0.24 to 1259 nM in some studies. acs.orgnih.gov Newer synthetic cannabinoids like AB-FUBINACA and 5F-MDMB-PINACA are substantially more potent than older ones such as JWH-018. mdpi.com

The efficacy of these compounds can be influenced by their interaction with "toggle switch" residues within the CB1 receptor, such as F200 and W356. mdpi.com Strong interactions can stabilize the active conformation of the receptor, leading to high efficacy. mdpi.com Some synthetic cannabinoids, like JWH-018 and 5F-AMB-PINACA, show similar potencies in stimulating Gi proteins and recruiting β-arrestin, while others exhibit biased signaling. mdpi.com

Table 2: Functional Efficacy (EC50) of Related Synthetic Cannabinoids

Compound Assay Receptor EC50 (nM) Source
MDMB-4en-PINACA β-arrestin 2 recruitment CB1 2.47 wikipedia.org
AB-FUBINACA isomer 1 Yeast-based assay CB1 0.01 biorxiv.org
ADB-PINACA Yeast-based assay CB1 0.09 biorxiv.org
5-fluoro ADB-PINACA isomer 2 Yeast-based assay CB1 2.25 biorxiv.org

Elucidation of Structure-Activity Relationships (SARs) Governing Receptor Interaction and Potency

The structure-activity relationships (SARs) of synthetic cannabinoids are complex, with small structural changes leading to significant differences in receptor affinity and potency. Key structural elements that influence activity include the core scaffold, the N-alkyl tail, and the linked amino acid moiety.

Research has shown that an indazole core generally confers higher affinity and potency at the CB1 receptor compared to indole or 7-azaindole (B17877) cores. acs.orgnih.gov The nature of the amino acid side chain is also critical, with a tert-butyl group often resulting in the highest affinity and potency, followed by isopropyl, isobutyl, and others in descending order. acs.orgnih.gov For instance, the tert-leucinamide derivative 5F-ADB-PINACA is significantly more potent than the corresponding phenylalaninamide derivative, PX-2. nih.gov

The replacement of a pentyl tail with a 5-fluoropentyl tail can also modulate activity. In some cases, this substitution leads to increased potency, as seen in the comparison between AB-PICA and 5F-AB-PICA. nih.gov

Computational Molecular Modeling and Ligand-Receptor Docking Studies

Computational modeling and docking studies provide valuable insights into the binding modes of synthetic cannabinoids at the CB1 and CB2 receptors. These studies can help to rationalize observed SAR trends and predict the activity of new compounds.

Ensemble docking at the CB1 receptor has revealed a clear steric basis for the observed SAR trends related to the amino acid side chain. acs.orgnih.gov These models can predict how different ligands fit into the receptor's binding pocket and interact with key residues. For example, computational models have been used to build predictive models for CB1 affinity by incorporating factors like hydrophobicity. chemrxiv.org Docking studies of potent agonists like MDMB-FUBINACA have identified plausible binding modes that show high similarity to co-crystallized THC derivatives, highlighting interactions with "toggle switch" residues that are crucial for receptor activation. mdpi.com

In Vitro Metabolic Profiling and Metabolite Identification

The metabolism of synthetic cannabinoids is extensive and plays a critical role in their pharmacological and toxicological profiles. In vitro models, such as human hepatocytes and liver microsomes, are essential tools for identifying the metabolites of these compounds.

Incubations of ADB-PINACA and its analogs with human hepatocytes and liver microsomes have led to the identification of numerous metabolites. For ADB-PINACA, studies using human hepatocytes have identified as many as 19 major metabolites. nih.govresearchgate.net Similarly, for the related compound AB-PINACA, 23 metabolites were identified in human hepatocyte incubations. nih.gov These in vitro systems are effective in simulating the metabolic processes that occur in the body, as they contain a comprehensive suite of phase I and II metabolic enzymes. d-nb.info

The primary metabolic pathways for ADB-PINACA and related compounds include hydroxylation, oxidation, glucuronidation, and amide hydrolysis. nih.govresearchgate.netnih.govresearchgate.net

Hydroxylation: This is a common phase I metabolic reaction, often occurring on the N-pentyl chain. For ADB-PINACA, pentyl hydroxylation is a major metabolic reaction. nih.govresearchgate.net

Oxidation: Hydroxylated metabolites can be further oxidized to form ketones. This pathway, hydroxylation followed by oxidation to a ketone, is a significant metabolic route for ADB-PINACA. nih.govresearchgate.net

Glucuronidation: This is a major phase II conjugation reaction that increases the water solubility of the metabolites, facilitating their excretion. Glucuronidation of hydroxylated metabolites is a key pathway for ADB-PINACA. nih.govresearchgate.net

Amide Hydrolysis: The terminal amide group can be hydrolyzed, leading to the formation of a carboxylic acid metabolite. For the related compound AB-PINACA, terminal carboxamide hydrolysis to form AB-PINACA carboxylic acid is a dominant biotransformation. nih.gov

Investigation of Enzymatic Contributions to Metabolic Pathways (e.g., Carboxylesterase 1)

The metabolism of synthetic cannabinoids like ADB-PINACA is a critical area of investigation, as metabolites are often the primary targets for detection in biological samples. researchgate.netnih.gov In vitro metabolism studies using human liver microsomes (HLM) and human hepatocytes have revealed that these compounds undergo extensive biotransformation. researchgate.netnih.govnih.gov The primary metabolic pathways for ADB-PINACA and its analogs include oxidation (hydroxylation and ketone formation) on the N-pentyl chain and hydrolysis of the terminal amide or ester group. researchgate.netnih.govresearchgate.net

A key enzymatic pathway in the metabolism of many synthetic cannabinoids containing an ester or amide linkage is hydrolysis catalyzed by carboxylesterases (CES). researchgate.netresearchgate.netnih.gov Mammalian carboxylesterases are a family of enzymes that hydrolyze a wide array of compounds and are crucial in the metabolism and detoxification of numerous drugs and xenobiotics. nih.govmdpi.com In humans, carboxylesterase 1 (hCE1) and carboxylesterase 2 (hCE2) are the two major forms, with hCE1 being highly abundant in the liver. nih.govumich.edu

For several indazole-3-carboxamide synthetic cannabinoids, carboxylesterase-mediated hydrolysis is a dominant metabolic route. researchgate.net Studies on the related compound AB-PINACA have identified its carboxylic acid metabolite as a major product in HLM incubations, with research specifically identifying carboxylesterase 1 (CES1) as the key enzyme responsible for the amide hydrolysis. researchgate.netnih.gov Similarly, for 5F-ADB, which contains a methyl ester, hydrolysis by carboxylesterases to form the corresponding carboxylic acid metabolite is the primary metabolic pathway. researchgate.net This hydrolysis reaction significantly increases the polarity of the compound, facilitating its elimination. nih.gov

Given the structural similarities, it is well-established that ADB-PINACA also undergoes this metabolic transformation. The hydrolysis of the terminal amide group of ADB-PINACA results in the formation of ADB-PINACA pentanoic acid metabolite, a major metabolite frequently detected in forensic and clinical cases. ucsf.edu The enzymatic reaction catalyzed by CES1 involves the addition of water to the amide bond, cleaving it to form the corresponding carboxylic acid. nih.gov This pathway is significant not only for detoxification but also because the resulting metabolites can serve as reliable biomarkers for confirming exposure to the parent compound. researchgate.netnih.gov

The major metabolic pathways for ADB-PINACA are summarized in the table below.

Parent CompoundMetabolic ReactionKey Enzyme(s)Major Metabolite(s)
ADB-PINACA Amide HydrolysisCarboxylesterase 1 (CES1) researchgate.netnih.govsudmed.ruADB-PINACA pentanoic acid metabolite ucsf.edu
ADB-PINACA Oxidative MetabolismCytochrome P450 (CYP) enzymes vulcanchem.comHydroxypentyl-ADB-PINACA, ADB-PINACA ketopentyl researchgate.netnih.gov
5F-ADB-PINACA Ester HydrolysisCarboxylesterases (e.g., CES1) researchgate.net5F-ADB carboxylic acid
AB-PINACA Amide HydrolysisCarboxylesterase 1 (CES1) researchgate.netnih.govAB-PINACA carboxylic acid researchgate.netnih.gov

This table summarizes the primary metabolic routes for ADB-PINACA and related analogs, highlighting the central role of Carboxylesterase 1.

Pre Clinical Pharmacological Evaluation in Non Human Organisms

Assessment of Cannabimimetic Activity in Animal Models

The cannabimimetic activity of synthetic cannabinoids is often evaluated in animal models by observing a "tetrad" of effects: hypolocomotion (reduced movement), catalepsy (a trance-like state), antinociception (pain relief), and hypothermia (reduced body temperature). While specific studies on ADB-PINACA isomer 1 are absent, research on related compounds like ADB-PINACA and its structural analogs demonstrates clear cannabimimetic effects.

In mice, synthetic cannabinoids structurally related to ADB-PINACA have been shown to induce dose- and time-dependent hypolocomotive and hypothermic effects. nih.gov For example, a study comparing several indazole-based synthetic cannabinoids found that ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA all produced significant reductions in locomotor activity. nih.gov Similarly, studies on AB-PINACA, a compound structurally similar to ADB-PINACA, have demonstrated dose-dependent induction of hypothermia and bradycardia in rats. nih.govacs.org These effects are characteristic of cannabinoid receptor 1 (CB1R) activation and are consistent with the psychoactive effects reported in humans. nih.gov

The potency of these cannabimimetic effects can vary based on the specific chemical structure. For instance, in a comparative study, MDMB-4en-PINACA was found to have the most potent and sustained hypolocomotive effects in mice compared to ADB-4en-PINACA and ADB-BINACA. nih.gov

Table 1: Cannabimimetic Effects of ADB-PINACA Analogs in Animal Models

CompoundAnimal ModelObserved EffectsCitation
ADB-BINACAMiceHypolocomotion, Hypothermia nih.gov
ADB-4en-PINACAMiceHypolocomotion, Hypothermia nih.gov
MDMB-4en-PINACAMiceHypolocomotion, Hypothermia, Analgesia nih.gov
AB-PINACARatsHypothermia, Bradycardia nih.govacs.org

Investigation of Receptor-Mediated Pharmacodynamic Responses (e.g., hypothermia, bradycardia) in Non-Human Organisms

The pharmacodynamic responses to synthetic cannabinoids like ADB-PINACA and its analogs are primarily mediated by their interaction with cannabinoid receptors, particularly the CB1 receptor located in the central nervous system.

Studies utilizing biotelemetry in rats have shown that compounds such as AB-PINACA induce significant, dose-dependent decreases in both body temperature (hypothermia) and heart rate (bradycardia). nih.govdrugz.fr For instance, administration of AB-PINACA at doses ranging from 0.3 to 3 mg/kg resulted in substantial hypothermic and bradycardic responses. nih.gov A similar profile was observed for AB-FUBINACA, another related synthetic cannabinoid. nih.gov

The induction of hypothermia is a hallmark of CB1 receptor activation. Research on various synthetic cannabinoids, including 5F-AMB and MDMB-FUBINACA, has consistently demonstrated a profound hypothermic response in rats. acs.org These findings strongly suggest that the physiological effects observed are a direct consequence of the compounds acting as agonists at cannabinoid receptors.

Table 2: Receptor-Mediated Pharmacodynamic Responses of ADB-PINACA Analogs in Rats

CompoundDose Range (mg/kg)Peak Hypothermic EffectPeak Bradycardic EffectCitation
AB-PINACA0.3 - 3>1.5°C reductionSignificant decrease drugz.fr
AB-FUBINACA0.3 - 3>2°C reductionSignificant decrease drugz.fr
5F-AMB0.1 - 3Significant reductionSignificant decrease acs.org
MDMB-FUBINACA0.1 - 1>3°C reduction at 0.3 mg/kgSignificant decrease acs.org

Pharmacological Reversal Studies with Cannabinoid Receptor Antagonists in Animal Models

To confirm that the observed cannabimimetic effects are mediated by cannabinoid receptors, pharmacological reversal studies are conducted using receptor antagonists. These studies involve pre-treating animal models with a cannabinoid receptor antagonist before administering the synthetic cannabinoid.

Research has consistently shown that the hypothermic and bradycardic effects induced by ADB-PINACA analogs can be blocked or reversed by a CB1 receptor antagonist, but not a CB2 receptor antagonist. For example, the hypothermia induced by AB-PINACA in rats was reversed by pre-treatment with a CB1 antagonist. nih.govacs.org Similarly, the hypolocomotive and hypothermic effects of ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA in mice were suppressed by the CB1R antagonist AM251. nih.gov The analgesic effect of MDMB-4en-PINACA was also reversed by AM251. nih.gov

These reversal studies provide strong evidence that the primary in vivo effects of these synthetic cannabinoids, such as hypothermia and bradycardia, are mediated through their agonist activity at the CB1 receptor. nih.govacs.org

Table 3: Pharmacological Reversal of Cannabimimetic Effects by CB1R Antagonists

Agonist CompoundAntagonistAnimal ModelReversed Effect(s)Citation
AB-PINACACB1 AntagonistRatsHypothermia nih.govacs.org
ADB-BINACAAM251MiceHypolocomotion, Hypothermia nih.gov
ADB-4en-PINACAAM251MiceHypolocomotion, Hypothermia nih.gov
MDMB-4en-PINACAAM251MiceHypolocomotion, Hypothermia, Analgesia nih.gov
5F-AMBCB1 AntagonistRatsHypothermia acs.org
MDMB-FUBINACACB1 AntagonistRatsHypothermia acs.org

Forensic Science and Illicit Market Dynamics

Epidemiological Trends and Prevalence of ADB-PINACA and its Isomers in Seized Materials

Synthetic cannabinoids, often marketed as "Spice" or "K2," are typically sprayed onto plant material or available as powders. unodc.org Since their appearance on the European drug market in 2008, SCRAs have become the largest group of NPS monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). europa.eunih.gov While the number of newly identified SCRAs has decreased since its peak between 2011 and 2015, the market remains dynamic, with new compounds continuously replacing those under international control. europa.eu

Data on the specific prevalence of ADB-PINACA isomer 1 is often aggregated with its parent compound, ADB-PINACA, and other isomers in forensic reports. However, trends for related and often co-occurring compounds can provide insight. For instance, after 5F-ADB (5F-MDMB-PINACA) was controlled, a shift towards substances like 5F-MDMB-PICA and 4F-MDMB-BINACA was observed in Germany in 2019. europa.eu Similarly, in English prisons, an evolution in detected SCRAs was noted, with 5F-MDMB-PINACA being dominant until late 2018, followed by the rise of 5F-MDMB-PICA, 4F-MDMB-BINACA, and MDMB-4en-PINACA. researchgate.net

Seizures of materials containing ADB-PINACA and its analogues have been reported across various regions, including Europe and the United States. who.intcfsre.org These are often found in herbal smoking mixtures, powders, and increasingly, in liquids for use in e-cigarettes and on infused papers, a form particularly prevalent in prison settings. researchgate.netwho.intresearchgate.net The concentration of these substances in seized materials can be highly variable, leading to inconsistent and unpredictable effects for users. researchgate.net

In many forensic cases, multiple SCRAs are detected within a single sample, which can be a result of cross-contamination during production or intentional mixing. unodc.orgunodc.org For example, analysis of seized herbal materials has identified co-occurrence of compounds like 5F-MDMB-PINACA with AMB-FUBINACA, EMB-FUBINACA, and ADB-CHMINACA. nih.gov The table below summarizes the prevalence of various synthetic cannabinoids found in seized materials from different studies, illustrating the complex and evolving nature of the illicit market.

CompoundRegion/ContextYear(s) of Seizure/StudyPrevalence/NotesSource
MDMB-4en-PINACAEurope2017-2020Increasing prevalence, often found with other SCRAs like 5F-MDMB-PICA and 4F-MDMB-BICA. drugsandalcohol.ie
5F-MDMB-PINACA (5F-ADB)English PrisonsPre-2019Predominant SCRA until late 2018. researchgate.net
5F-MDMB-PICAEnglish and Brazilian PrisonsPost-2018Became increasingly prevalent after 2018. researchgate.net
4F-MDMB-BINACAEnglish PrisonsPost-2018Became increasingly prevalent after 2018. researchgate.net
ADB-BUTINACAEurope2019 onwardsDetected in 11 countries since first identification in Sweden. who.int
AMB-FUBINACASeized Herbal Materials2019Found in concentrations of 15.5-58.5 mg/g. nih.gov

Methodologies for Forensic Identification and Quantification in Diverse Seized Samples

The identification and quantification of this compound and other SCRAs in seized materials require sophisticated analytical techniques due to the complexity of the matrices and the structural similarity between different compounds. rsc.orgnih.gov Seized samples can range from herbal matter and powders to liquids and drug-impregnated papers. unodc.orgresearchgate.netwho.int

Commonly employed analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique in forensic drug analysis. who.intnih.gov GC-MS provides characteristic mass spectra and retention times that allow for the identification of specific compounds by comparing them to spectral libraries and reference standards. nih.govd-nb.info The fragmentation patterns observed in the mass spectrometer are crucial for elucidating the structure of the detected cannabinoid. nih.gov
  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): LC-based methods are particularly useful for analyzing thermally unstable or non-volatile compounds and are widely used for SCRA detection in various samples. who.intnih.gov LC-MS/MS offers high sensitivity and selectivity, making it possible to detect and quantify trace amounts of substances in complex matrices like biological fluids and heavily adulterated street samples. nih.govunodc.org
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information, making it invaluable for identifying new psychoactive substances and differentiating between isomers that may be difficult to distinguish using mass spectrometry alone. rsc.org Techniques like 'Dirty' NMR, which involves direct extraction with an NMR solvent, can expedite the identification and quantification process. rsc.org
  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS provide highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govchrom-china.com This capability is critical for identifying novel compounds and for distinguishing between isomers that have the same nominal mass but different exact masses due to slight structural differences. vulcanchem.com
  • Sample preparation is a critical first step and typically involves extraction of the analyte from the matrix using an organic solvent. unodc.orgrsc.org For quantitative analysis, an internal standard is often added to the sample to ensure accuracy. unodc.orgrsc.org The choice of method depends on the nature of the sample, the required sensitivity, and the need to differentiate between closely related isomers.

    Analytical TechniquePrimary Application in SCRA AnalysisKey AdvantagesSource
    Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification in seized materials.Provides characteristic fragmentation patterns for structural elucidation. who.intnih.gov
    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Sensitive detection and quantification in diverse matrices, including biological samples.High sensitivity and selectivity; suitable for thermally labile compounds. nih.govunodc.org
    Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structure elucidation and isomer differentiation.Non-destructive; provides detailed structural information. rsc.org
    High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for identifying novel compounds and isomers.High mass accuracy and resolution. nih.govchrom-china.com

    Analytical Differentiation of this compound from Structural Analogues and Other Isomers in Forensic Casework

    A significant challenge in forensic casework is the differentiation of positional and structural isomers of synthetic cannabinoids. nih.govswgdrug.org ADB-PINACA has several potential regioisomers, including this compound, which differ in the substitution pattern on the indazole ring or the amino acid moiety. swgdrug.orgcaymanchem.com Since isomers can have different legal statuses and potencies, their accurate identification is crucial for both legal and toxicological purposes. nih.gov

    Several analytical strategies are employed to distinguish these isomers:

  • Gas Chromatography (GC): Different isomers often exhibit slightly different retention times on a GC column. By optimizing the GC method (e.g., temperature program, column type), baseline or partial separation can be achieved, allowing for individual detection by the mass spectrometer. unodc.orgswgdrug.org Analysis of the mass spectra of separated isomers can reveal subtle but consistent differences in fragmentation patterns, aiding in their differentiation. d-nb.infoswgdrug.org
  • Liquid Chromatography (LC): Similar to GC, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) can separate isomers based on their differential interactions with the stationary and mobile phases. chrom-china.commdpi.com For example, a study using UHPLC-HRMS successfully separated this compound from a co-eluting mixture of ADB-PINACA and its other isomers. mdpi.com
  • High-Resolution Ion Mobility Spectrometry-Mass Spectrometry (HRIM-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. chemrxiv.org The high resolution of Structures for Lossless Ion Manipulations (SLIM) has shown potential in separating synthetic cannabinoid metabolite isomers, even those with nearly identical collision cross-section (CCS) values. chemrxiv.org
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for unequivocal structure determination. rsc.org Two-dimensional NMR techniques, such as COSY and TOCSY, can provide detailed information about the connectivity of atoms within a molecule, allowing for the definitive identification of the specific isomeric structure. rsc.org
  • The differentiation is critical as minor structural changes can lead to significant differences in pharmacological activity. For instance, the (S)-enantiomer of many carboxamide-type SCRAs is significantly more potent than the (R)-enantiomer. nih.gov While this compound is a regioisomer and not an enantiomer, this highlights the importance of precise structural characterization in forensic toxicology.

    Impurity Profiling and Synthetic Route Fingerprinting for Forensic Intelligence

    Beyond identifying the primary active compound, forensic analysis can extend to impurity profiling, which involves the identification and quantification of minor components within a seized drug sample. austinpublishinggroup.comresearchgate.net These impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. This "chemical fingerprint" can provide valuable forensic intelligence. austinpublishinggroup.com

    The goals of impurity profiling include:

  • Linking Samples: If two separate seizures share a unique and complex impurity profile, it can suggest a common origin, such as the same clandestine laboratory or distribution network. austinpublishinggroup.com
  • Identifying Synthesis Routes: The types of by-products present can provide clues about the specific chemical reactions and precursors used to manufacture the drug. austinpublishinggroup.comresearchgate.net For example, the identification of N-trifluorobenzoyl-1-tert-leucine methyl ester in e-liquid samples containing MDMB-4en-PINACA can point to a specific synthetic pathway. austinpublishinggroup.com
  • Monitoring Market Shifts: Changes in the impurity profiles of drugs on the market over time can indicate shifts in manufacturing processes, potentially in response to precursor chemical controls.
  • Techniques like GC-MS and LC-MS are central to impurity profiling, allowing for the detection of trace-level compounds in the drug matrix. austinpublishinggroup.com Multivariate statistical analysis, such as k-means clustering, can then be applied to the complex data generated from multiple samples to identify clusters of related seizures. austinpublishinggroup.com While detailed information on route-specific by-products for this compound is not widely available, studies on closely related compounds like MDMB-CHMICA and ADB-BUTINACA have successfully used impurity profiling to gain insights into their synthesis and distribution. austinpublishinggroup.comresearchgate.netdrugsandalcohol.ie The lack of thorough cleaning of synthesis vessels in clandestine settings can also lead to cross-contamination with other synthetic cannabinoids, which can also be a useful signature for linking samples. unodc.orgunodc.org

    Regulatory Science and Public Health Policy Academic Perspective

    Scientific Considerations Informing International and National Control Measures of Synthetic Cannabinoids

    The international and national control of synthetic cannabinoids is a complex process heavily reliant on scientific evidence and risk assessment. Unlike traditional drugs, the sheer volume and constant chemical modification of synthetic cannabinoid receptor agonists (SCRAs) create a difficult moving target for legislators. ugent.beresearchgate.net

    Initially, control measures often targeted specific chemical compounds as they were identified in seized materials. researchgate.neteuropa.eu However, clandestine chemists can easily circumvent these specific bans by making minor alterations to the chemical structure, creating new, unscheduled analogues with similar or even enhanced pharmacological effects. This has led to a reactive, rather than proactive, regulatory environment. ugent.beresearchgate.net

    Furthermore, the identification and characterization of metabolites are vital for forensic and clinical toxicology. Understanding how the body processes a specific synthetic cannabinoid is essential for developing effective diagnostic tools and for legal investigations. The structural similarity between isomers, such as ADB-PINACA and its isomer AB-PINACA, presents analytical challenges, as they share the same parent mass but may have different chemical behaviors and fragmentation patterns. cfsre.org

    The lack of comprehensive and internationally standardized regulations has been a significant hurdle in controlling the spread of SCRAs. ugent.beresearchgate.net While some countries have implemented generic or analogue-based legislation to control entire classes of compounds, these approaches also have limitations and can be legally complex to enforce. apha.orgunodc.org For example, the Controlled Substances Analogue Enforcement Act of 1986 in the U.S. allows for the scheduling of substances substantially similar to already controlled drugs, but the definition of an "analogue" can be restrictive. apha.org More recently, there has been a move towards broader, class-wide bans, as seen with China's 2021 ban on synthetic cannabinoid receptor agonists. aegislabs.com

    Policy Implications of Emerging Isomers and Analogues within the SCRA Landscape

    The continuous emergence of isomers and analogues of synthetic cannabinoids has profound policy implications. The primary challenge for policymakers is to create legislation that is both broad enough to capture novel compounds and specific enough to withstand legal challenges. unodc.org

    The appearance of isomers like ADB-PINACA isomer 1 highlights the limitations of chemical-specific scheduling. When a specific compound is banned, manufacturers can quickly switch to producing a legal, and often structurally similar, alternative. ugent.beresearchgate.net This cat-and-mouse game puts a significant strain on law enforcement and forensic laboratories, who must constantly identify and characterize new substances.

    In response, some jurisdictions have adopted "generic scheduling" or "analogue legislation." apha.orgnih.gov This approach aims to control entire families of chemicals based on a core chemical structure. For example, some U.S. state laws use generic language to prohibit any synthetic material containing a cathinone (B1664624) chemical structure, including its analogues, salts, and isomers. apha.org While this can be a more effective strategy for keeping pace with the evolving drug market, it can also be criticized for its potential overbreadth and for creating legal uncertainty. unodc.org

    Another policy consideration is the distinction between "synthetic cannabinoids" and "synthetic THC." forensicresources.org While both are man-made, "synthetic cannabinoids" refer to a broad class of compounds that are not derived from cannabis, whereas "synthetic THC" is chemically related to the THC found in cannabis. forensicresources.org The legal status of some semi-synthetic cannabinoids derived from hemp has created further regulatory confusion, particularly following the passage of the 2018 Farm Bill in the United States. drogriporter.hugray-robinson.com

    The policy landscape is further complicated by the global nature of the synthetic drug trade. Many of these substances are synthesized in one country, packaged in another, and sold online to a global market. transformdrugs.org This necessitates international cooperation and information sharing through bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) to monitor emerging threats and coordinate policy responses. unodc.org However, as of the early 2010s, none of the synthetic cannabinoids were under international control through the main UN drug control conventions, leading to a patchwork of national laws. europa.euunodc.org

    Challenges in Regulatory Response to Rapid SCRA Proliferation and Isomeric Diversity

    The rapid proliferation and isomeric diversity of SCRAs present a multi-faceted challenge to regulatory systems. One of the primary difficulties is the sheer speed at which new compounds appear on the market, far outpacing the traditional legislative process for scheduling new drugs. ugent.beresearchgate.net By the time a specific substance is identified, tested, and banned, numerous new alternatives are often already in circulation. aegislabs.com

    Temporary or emergency scheduling powers, such as those utilized by the DEA in the United States, provide a mechanism for a more rapid response. federalregister.govunodc.orgsc.gov These measures allow for the temporary placement of a substance into a control schedule while a more formal review is conducted. However, even these expedited processes can struggle to keep up with the pace of innovation in the illicit drug market. nysenate.gov

    The isomeric diversity of SCRAs creates significant analytical challenges for forensic laboratories. Differentiating between closely related isomers requires sophisticated analytical techniques and reference standards, which may not always be readily available. cfsre.org This can hinder law enforcement efforts and delay the identification of new threats.

    Furthermore, the limited scientific and medical data available for newly emerging SCRAs makes it difficult to accurately assess their potential for harm. ugent.beresearchgate.net This lack of information can complicate the risk assessment process that underpins scheduling decisions. Public health officials and healthcare providers also face challenges in recognizing and treating the adverse effects of these novel substances. nih.gov

    The marketing of these products as "legal highs" or "herbal incense" and labeling them as "not for human consumption" is a deliberate tactic to circumvent drug laws and hinder enforcement. wikipedia.orgapha.org This creates a grey market where potentially dangerous substances are sold with little to no quality control. drogriporter.hu

    Ultimately, a comprehensive regulatory strategy requires a combination of agile legislative frameworks, international cooperation, investment in forensic and toxicological research, and public health campaigns to raise awareness of the risks associated with these substances. nih.govtransformdrugs.org

    Q & A

    Q. How do structural modifications in this compound influence CB1 receptor binding affinity compared to classical cannabinoids?

    • Methodological Answer : Fluorescence-based yeast biosensor assays (e.g., humanized CB1R models) show concentration-dependent responses to ADB-PINACA, with EC50 values in the nanomolar range. Comparative studies with JWH-018 analogs reveal that isomer 1’s pentyl tail and indazole carboxamide group enhance receptor binding. Dose-response curves (10<sup>−6</sup>–10<sup>9</sup> nM) should be normalized to reference agonists to quantify efficacy .

    Key Considerations for Experimental Design

    • Ethical Compliance : Use reference materials (e.g., Cayman Chemical’s Item No. 9001994) certified under ISO 17025/17034 standards to ensure reproducibility .
    • Data Contradictions : Discrepancies in metabolite profiles between hepatocyte models and human samples necessitate multi-laboratory validation .
    • Legal Implications : Confirm regulatory statuses, as isomer 1 may be classified as a controlled substance analog under "substantial similarity" frameworks .

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    ADB-PINACA isomer 1

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